Methyl3-amino-4-mercaptobenzoate
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Overview
Description
Methyl 3-amino-4-mercaptobenzoate is an organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a mercapto group (-SH) attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-mercaptobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-mercaptobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of methyl 3-amino-4-mercaptobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-mercaptobenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group (-NH2) can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-4-mercaptobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-4-mercaptobenzoate involves its interaction with specific molecular targets. The amino and mercapto groups allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-mercaptobenzoate: Similar structure but with different positional isomerism.
Methyl 3-amino-4-hydroxybenzoate: Contains a hydroxyl group instead of a mercapto group.
Methyl 3-amino-4-nitrobenzoate: Contains a nitro group instead of a mercapto group.
Uniqueness
Methyl 3-amino-4-mercaptobenzoate is unique due to the presence of both amino and mercapto groups on the benzoate ester, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
Methyl 3-amino-4-mercaptobenzoate (CAS Number: 11769974) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by data tables and research findings.
Chemical Structure and Synthesis
Methyl 3-amino-4-mercaptobenzoate consists of a benzoate moiety with an amino group at the meta position and a mercapto group at the para position. The molecular formula is C8H9NO2S.
Synthesis Methods:
The compound can be synthesized through various methods, including:
- Esterification : Reacting 3-amino-4-mercaptobenzoic acid with methanol in the presence of an acid catalyst.
- Reduction : The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
The biological activity of methyl 3-amino-4-mercaptobenzoate is attributed to its functional groups:
- Thiol Group (-SH) : Capable of forming covalent bonds with proteins, influencing enzyme activities and signaling pathways.
- Amino Group (-NH2) : Participates in hydrogen bonding, enhancing interactions with biological targets.
Therapeutic Potential
Research indicates that methyl 3-amino-4-mercaptobenzoate exhibits potential therapeutic properties, particularly in the following areas:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains, suggesting its utility as an antimicrobial agent.
- In vitro studies demonstrate significant inhibition of bacterial growth, comparable to established antibiotics.
-
Anticancer Properties :
- Preliminary studies indicate that methyl 3-amino-4-mercaptobenzoate may induce apoptosis in cancer cell lines.
- Mechanistic studies reveal that it can inhibit cell proliferation by affecting cell cycle regulation.
-
Inflammatory Response Modulation :
- The compound has been investigated for its role as a leukotriene antagonist, potentially useful in treating inflammatory diseases.
- It may modulate the production of pro-inflammatory cytokines, contributing to reduced inflammation.
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Significant inhibition of bacteria | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Modulation of cytokine production |
Table 2: Comparison with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 4-amino-3-mercaptobenzoate | Structure | Antimicrobial, Anticancer |
Methyl 3-amino-4-methylbenzoate | Structure | Limited studies |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on various bacterial strains demonstrated that methyl 3-amino-4-mercaptobenzoate exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential use in treating bacterial infections. -
Case Study on Cancer Cell Lines :
Research involving human cancer cell lines showed that treatment with methyl 3-amino-4-mercaptobenzoate resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, highlighting its anticancer potential.
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
methyl 3-amino-4-sulfanylbenzoate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-7(12)6(9)4-5/h2-4,12H,9H2,1H3 |
InChI Key |
ZCKPTTBRWYHPOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S)N |
Origin of Product |
United States |
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